molecular formula C6H8F2N2O B1428390 [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol CAS No. 1341536-55-7

[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol

Cat. No. B1428390
CAS RN: 1341536-55-7
M. Wt: 162.14 g/mol
InChI Key: CTKUROHRHOWYEP-UHFFFAOYSA-N
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Description

“[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol” is a chemical compound with the CAS Number: 1341536-55-7 . It has a molecular weight of 162.14 .

The storage temperature is 4 degrees Celsius . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Organic Synthesis and Ligand Development

Studies have explored the synthesis and structural characterization of complexes derived from pyrazole-based ligands, emphasizing their potential in organic synthesis. For instance, the development of η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes demonstrates the versatility of pyrazole-derived ligands in synthesizing novel organometallic complexes, which could be crucial for catalysis and organic transformations (Sairem et al., 2012).

Catalysis

The use of pyrazole-derived compounds in catalysis has been highlighted, particularly in the eco-friendly synthesis of methanol directly from carbon dioxide, showcasing the potential of these compounds in catalytic processes aimed at sustainable chemistry (Ribeiro, Martins, & Pombeiro, 2017). This research underscores the role of pyrazole-based ligands in developing catalysts for converting greenhouse gases into useful products.

Material Science

In material science, the design of molecular materials with specific magnetic properties has been facilitated by pyrazole-based compounds. For example, the synthesis of cubane-type complexes featuring a {Co4O4} core and their magnetic properties investigation demonstrates the application of these compounds in synthesizing new materials with potential magnetic applications (Klinke, Das, Demeshko, Dechert, & Meyer, 2014).

Environmental Chemistry

The application of pyrazole-derived ligands in environmental chemistry is notable, especially in processes aimed at mitigating environmental issues. The synthesis of complexes for carbon dioxide conversion into methanol highlights the potential of these compounds in addressing challenges related to carbon capture and utilization (Ribeiro et al., 2017).

Mechanism of Action

Target of Action

It’s known that the 2,2-difluoroethyl group is an important lipophilic hydrogen bond donor in medicinal chemistry . This group can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The compound interacts with its targets through electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles with a hypervalent iodine reagent . This interaction results in the formation of a wide range of 2,2-difluoroethylated nucleophiles .

Biochemical Pathways

The 2,2-difluoroethyl group has been found to modulate lipophilicity and increase the acidity of the proton, tuning drug target affinity and specificity .

Pharmacokinetics

It’s known that the c–f bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores . This suggests that the compound could have good bioavailability.

Result of Action

The 2,2-difluoroethyl group has been found to modulate lipophilicity and increase the acidity of the proton, tuning drug target affinity and specificity . This suggests that the compound could have significant effects at the molecular and cellular levels.

Action Environment

It’s known that the c–f bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores . This suggests that the compound could be stable under various environmental conditions.

properties

IUPAC Name

[1-(2,2-difluoroethyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2O/c7-6(8)3-10-2-5(4-11)1-9-10/h1-2,6,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKUROHRHOWYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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